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Compound of Interest

Compound Name: 3-Chloro-6-methylpicolinic acid
CAS No.: 894074-82-9
Cat. No.: B1456806

Get Quote

Executive Summary

The pyridinecarboxylic acid isomers—~Picolinic acid (2-isomer), Nicotinic acid (3-isomer), and
Isonicotinic acid (4-isomer)—are fundamental scaffolds in medicinal chemistry, serving as
precursors for ligands, metallo-pharmaceuticals, and enzyme inhibitors.[1] While they share the
formula

and a molecular weight of 123.11 g/mol , their structural isomerism leads to distinct
physicochemical and spectroscopic behaviors.

This guide provides a rigorous technical comparison of these isomers, focusing on
spectroscopic differentiation using IR, NMR (

H,

C), and Mass Spectrometry.[2] It is designed for researchers requiring definitive identification
protocols in drug development and quality control.
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Fundamental Physicochemical Properties

Before advanced spectroscopy, simple physical constants provide the first line of differentiation.
The position of the carboxylic acid group relative to the nitrogen atom dictates intermolecular
interactions.

Picolinic Acid (2- Nicotinic Acid (3- Isonicotinic Acid
Property
COOH) COOH) (4-COOH)
Structure Ortho-substitution Meta-substitution Para-substitution
. . 310-319°C
Melting Point 136 - 138 °C 236 — 239 °C _
(Sublimes)
- High (Intramolecular Low (Intermolecular
Solubility (Water) Moderate
H-bond) network)
1.01 (Zwitterionic
pKa (COOH) 4.85 4.96

character)

Forms Intramolecular Forms Intermolecular High symmetry; strong

Key Feature ]
H-bonds (N[1]---H-O) H-bond networks crystal lattice

Scientific Insight: Picolinic acid's significantly lower melting point is a direct consequence of
intramolecular hydrogen bonding between the pyridine nitrogen and the carboxylic hydrogen.
This prevents the formation of the extensive intermolecular lattice networks seen in nicotinic
and isonicotinic acids, which drive their melting points >200°C.

Spectroscopic Deep Dive
A. Infrared Spectroscopy (FT-IR)

The carbonyl (

) stretching frequency is the most diagnostic IR feature.

 Picolinic Acid: The intramolecular hydrogen bond weakens the

bond character, shifting the stretching vibration to a lower frequency (approx. 1650-1680
cm~1) compared to typical carboxylic acids.
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Nicotinic & Isonicotinic Acids: These form intermolecular dimers similar to benzoic acid,
resulting in a standard carboxylic

stretch around 1700-1720 cm™1.

Vibrational Mode Picolinic Acid Nicotinic/lsonicotinic

C=0 Stretch ~1650-1670 cm~1 (Shifted) ~1700-1720 cm~1 (Standard)

Broad, 2500-3300 cm~1

O-H Stretch Broad, often obscured by C-H )
(Dimer)

B. Nuclear Magnetic Resonance ( H NMR)

NMR provides the most definitive structural elucidation. The key differentiator is symmetry.

Solvent: DMSO-

is recommended due to the solubility of all three isomers.

Reference: TMS (

0.0 ppm).

1. Isonicotinic Acid (Para-substituted)

Symmetry:

symmetry axis through the N and C4 atoms.
Pattern:AA'XX' (often appears as two doublets).
Signals:

o ~8.7-8.8 ppm (2H, d, H2/H6): Deshielded by adjacent Nitrogen.

o ~7.8 ppm (2H, d, H3/H5): Less deshielded.

Differentiation: The only isomer with two distinct aromatic signals (integrating 2:2).
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2. Nicotinic Acid (Meta-substituted)

e Symmetry: Asymmetric.

o Pattern: Four distinct signals.[3][4][5]

e Signals:
o ~9.05 ppm (1H, s, H2): Most deshielded (between N and COOH).
o ~8.75 ppm (1H, d, H6): Adjacent to N.

o ~8.25 ppm (1H, dt, H4): Adjacent to COOH.

o ~7.50 ppm (1H, dd, H5): Most shielded.

3. Picolinic Acid (Ortho-substituted)

e Symmetry: Asymmetric.
» Pattern: Four distinct signals (ABCD system).[4]
e Signals:

o ~8.6-8.7 ppm (1H, d, H6): Adjacent to N.
o ~8.0 ppm (1H, d, H3): Adjacent to COOH.
o ~7.9 ppm (1H, t, H4).

o ~7.6 ppm (1H, t, H5).

 Differentiation: Lacks the highly deshielded singlet (H2) of nicotinic acid and the symmetry of
isonicotinic acid.

C. Mass Spectrometry (MS)

Fragmentation patterns under Electron Impact (El, 70eV) reveal the "Ortho Effect.”

 Picolinic Acid (Ortho Effect): The proximity of the carboxyl group to the ring nitrogen
facilitates a unique fragmentation pathway.
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o Dominant Peak: Rapid loss of

(decarboxylation) to form a pyridine ion (

79) or loss of

o Mechanism: The nitrogen lone pair can assist in the elimination, a pathway sterically
forbidden for the meta and para isomers.

e Nicotinic/lIsonicotinic Acids:

o Pathway: Sequential loss of

(
) followed by
(
)-
o Result: Strong peaks at
106 (
) and
78 (

).

Experimental Protocol: Identification Workflow

This protocol outlines a self-validating system for identifying an unknown pyridinecarboxylic

acid sample.

Step 1: Physical Screen

o Determine Melting Point using a capillary apparatus (ramp rate 2°C/min).

© 2026 BenchChem. All rights reserved. 5/11 Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1456806?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Validation & Comparative

Check Availability & Pricing

o <150°C

Picolinic Acid.

200°C

o Proceed to Step 2.

Step 2: NMR Validation (The Gold Standard)

» Dissolve ~10 mg of sample in 0.6 mL DMSO-

e Acquire

H NMR spectrum (minimum 8 scans).

e Analyze Aromatic Region (7.0 — 9.5 ppm):
o Two signals (2H each)?

Isonicotinic Acid.

o Four signals (1H each)?
Check for singlet > 9.0 ppm.
» Yes:Nicotinic Acid.[6]

» No:Picolinic Acid (Confirm with MP).

Step 3: Orthogonal Confirmation (Optional)
IR Spectroscopy: Check Carbonyl region.
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o <1680 cm™t

Picolinic.

1700 cm™—

) Nicotinic/Isonicotinic.

Visualizations
Comparison Logic Tree

The following diagram illustrates the decision logic for differentiating the isomers based on the
data above.
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Unknown Sample
(C6H5NO02)

Step 1: Melting Point Test

Picolinic Acid

(MP ~137°C) MP > 230°C

Step 2: 1H NMR (DMSO-d6)
Aromatic Region Analysis

Symmetric Pattern

(AAXX) Asymmetric Pattern

Isonicotinic Acid

(2 Signals, 2H each) 4 Distinct Signals

Check for Singlet
@ >9.0 ppm (H2)

Nicotinic Acid Picolinic Acid
(Singlet Present) (No Singlet >9.0)

Click to download full resolution via product page

Caption: Decision tree for the spectroscopic differentiation of pyridinecarboxylic acid isomers.
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Fragmentation Pathway (Mass Spec)

Visualizing the "Ortho Effect” unique to Picolinic Acid.

Loss of OH

Nicotinic/lso M+ N (-17) Loss of CO
(m/z 123) Standard Frag (-28)

—
-
-

Acyl lon
(m/z 106) Pyridyl Cation
(m/z 78)
e . . Decarboxylation
Picolinic Acid M+ Proximity Effect Ortho-Interaction ~  ————-—----- (-CO2)
(m/z 123) (N...HOOC)

Pyridine lon
(m/z 79)

Click to download full resolution via product page

Caption: Comparison of Mass Spectrometry fragmentation pathways showing the unique Ortho
Effect for Picolinic Acid.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?
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BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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